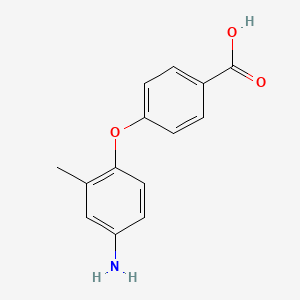

4-(4-Amino-2-methylphenoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Amino-2-methylphenoxy)benzoic acid is an organic compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-methylphenoxy)benzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening methods to identify the best catalysts and reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-methylphenoxy)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-(4-Amino-2-methylphenoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-methylphenoxy)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-Aminobenzoic acid: Known for its role in the synthesis of folate in bacteria and its use as a sunscreen agent.

4-Amino-2-methylbenzoic acid: Similar in structure but lacks the phenoxy group, leading to different chemical properties and applications.

Uniqueness

4-(4-Amino-2-methylphenoxy)benzoic acid is unique due to the presence of both the amino and phenoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse fields make it a compound of significant interest.

Biological Activity

4-(4-Amino-2-methylphenoxy)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by an amino group and a phenoxy linkage, which may influence its interaction with biological systems.

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including enzymes and receptors involved in metabolic pathways. The presence of the amino group is crucial for its activity, allowing it to mimic or interfere with natural substrates in biochemical reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of PABA, including this compound, exhibit antimicrobial properties . In particular, studies have shown that modifications to the PABA structure can enhance its efficacy against various bacterial strains. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the growth of pathogens in vitro, showing promising results against both gram-positive and gram-negative bacteria .

Antioxidant Properties

The antioxidant potential of this compound has been investigated through various assays measuring free radical scavenging activities. These studies indicate that this compound can effectively neutralize reactive oxygen species (ROS), suggesting its role in protecting cells from oxidative stress .

Cytotoxicity and Cancer Research

In cancer research, derivatives of PABA have been studied for their cytotoxic effects on cancer cell lines. Specifically, this compound has shown moderate cytotoxicity in assays involving human cancer cell lines such as Hep-G2 and A2058. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Study on Antimicrobial Activity

A recent study explored the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against infections .

Evaluation of Cytotoxic Effects

In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The study found that at concentrations ranging from 5 to 50 µM, there was a dose-dependent increase in cell death, with IC50 values indicating moderate potency compared to standard chemotherapeutics .

Data Summary

Properties

IUPAC Name |

4-(4-amino-2-methylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-8-11(15)4-7-13(9)18-12-5-2-10(3-6-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPRMNFUIYONNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.